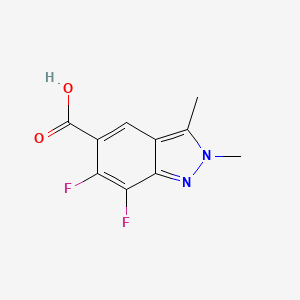
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.
Métodos De Preparación
The synthesis of 6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindazole and fluorinated reagents.
Carboxylation: The carboxylic acid group is introduced at the 5 position through carboxylation reactions using carbon dioxide or carboxylating reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Análisis De Reacciones Químicas
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.
Aplicaciones Científicas De Investigación
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. The compound may interact with enzymes, receptors, or other biomolecules, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid can be compared with other indazole derivatives, such as:
2,3-Dimethylindazole: Lacks fluorine atoms and has different biological activities.
6,7-Difluoroindazole: Similar fluorination pattern but lacks the carboxylic acid group.
5-Carboxyindazole: Contains the carboxylic acid group but lacks fluorine atoms.
The unique combination of fluorine atoms and the carboxylic acid group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H8F2N2O2 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
6,7-difluoro-2,3-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O2/c1-4-5-3-6(10(15)16)7(11)8(12)9(5)13-14(4)2/h3H,1-2H3,(H,15,16) |
Clave InChI |
GHVUKCZCTJNXGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=C(C2=NN1C)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
![4-[Amino(cyclopropyl)methyl]-2-bromophenol](/img/structure/B13320888.png)
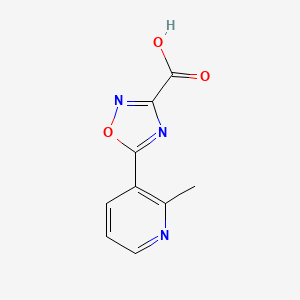
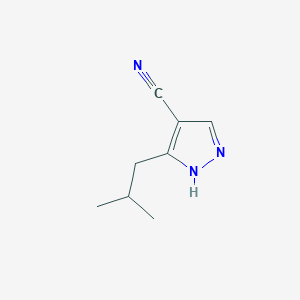
![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)

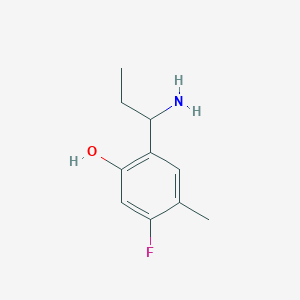
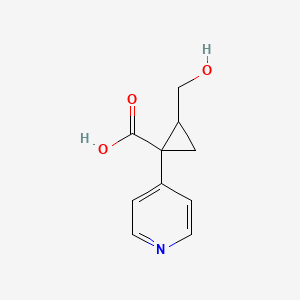

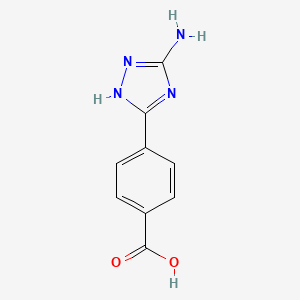
![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)
